molecular formula C17H11FN6O3 B2504779 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 892761-94-3

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine

カタログ番号: B2504779
CAS番号: 892761-94-3
分子量: 366.312
InChIキー: WKOSDBKARHJEGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring substituted with a benzodioxol moiety and a 2-fluorophenyl group. Its molecular complexity arises from the fusion of nitrogen-rich heterocycles, which are often associated with diverse biological activities and material properties .

Such structural motifs are common in medicinal chemistry for optimizing pharmacokinetic profiles .

特性

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN6O3/c18-10-3-1-2-4-11(10)24-15(19)14(21-23-24)17-20-16(22-27-17)9-5-6-12-13(7-9)26-8-25-12/h1-7H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOSDBKARHJEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC=CC=C5F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The starting materials often include 2H-1,3-benzodioxole, 2-fluorophenyl hydrazine, and various reagents to construct the oxadiazole and triazole rings. The synthetic route may involve:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.

    Construction of the Oxadiazole Ring: This step may involve the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

化学反応の分析

Reactivity with Nucleophiles

The oxadiazole and triazole rings are susceptible to nucleophilic attack. For example:

  • Reaction with Hydrazine : The oxadiazole ring undergoes cleavage in the presence of hydrazine, forming hydrazide intermediates. This reaction is critical for synthesizing derivatives with modified biological activity .

  • Isothiocyanate Substitution : Under reflux in DMF, the compound reacts with aryl/alkyl isothiocyanates to form thiadiazole derivatives. This is facilitated by potassium carbonate as a base .

Key Reaction Pathway:

ReagentConditionsProductYieldSource
Hydrazine monohydrateEthanol, refluxHydrazide intermediate (2 )72%
Phenyl isothiocyanateDMF, reflux, 15–20hThiadiazole-triazole hybrid (6a )68%

Acid/Base-Mediated Reactions

The triazole and oxadiazole motifs participate in acid/base-catalyzed transformations:

  • Protonation/Deprotonation : The triazole’s NH group undergoes protonation in acidic media (e.g., HCl), enhancing solubility in polar solvents. Deprotonation in basic conditions (e.g., NaOH) facilitates further functionalization.

  • Oxidative Ring Opening : Treatment with oxidizing agents (e.g., KMnO₄) under acidic conditions cleaves the oxadiazole ring, generating carboxylic acid derivatives.

Cycloaddition and Cross-Coupling

The triazole moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key strategy for appending additional pharmacophores. For instance:

  • Click Chemistry : Reaction with terminal alkynes in the presence of Cu(I) yields 1,4-disubstituted triazoles, expanding structural diversity.

Electrophilic Substitution

The fluorophenyl group directs electrophilic aromatic substitution (EAS):

  • Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) target the para position relative to the fluorine atom, yielding nitro-substituted derivatives.

  • Sulfonation : Reaction with fuming H₂SO₄ introduces sulfonic acid groups, enhancing water solubility .

Reductive Transformations

  • Catalytic Hydrogenation : Palladium-catalyzed hydrogenation reduces the oxadiazole ring to an amide, altering the compound’s electronic profile.

Biological Activity Correlation

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity in physiological environments:

  • Caspase-3 Inhibition : Derivatives exhibit caspase-3 activation rates (1.4–3.4%), comparable to cisplatin (11.3%), suggesting redox-active pathways .

| Compound | Caspase-3 Activation (%) | Source |
|-------------|

科学的研究の応用

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: The compound serves as a probe for studying biological processes and as a building block for the synthesis of bioactive molecules.

作用機序

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with proteins or nucleic acids, and induce apoptosis in cancer cells by affecting signaling pathways.

類似化合物との比較

Structural and Electronic Effects

  • Benzodioxol vs. Aryl Substituents: The benzodioxol group in the target compound (vs.
  • Fluorine Position : The 2-fluorophenyl substituent on the triazole (target) vs. 4-fluorophenyl () may alter steric and electronic interactions, impacting receptor binding or solubility.

Thermal and Chemical Stability

  • Compounds with trifluoromethyl groups () or benzodioxol rings (target) may exhibit enhanced thermal stability compared to non-fluorinated analogs, as seen in energetic materials (e.g., ).

Notes:

  • Data gaps exist for physicochemical properties (e.g., melting points, solubility) and detailed mechanistic studies.
  • Further research is needed to explore the target compound’s biological efficacy and synthetic optimization.

生物活性

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antifungal activities, along with the underlying mechanisms of action.

Chemical Structure and Properties

The compound features several key structural motifs:

  • Benzodioxole moiety : Known for its biological activity.
  • Oxadiazole ring : Associated with various pharmacological effects.
  • Triazole structure : Often linked to antifungal and anticancer properties.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer activity against various cancer cell lines. The mechanism is thought to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as topoisomerase and telomerase, which are crucial for cancer cell proliferation .
  • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Mia PaCa-212.5Topoisomerase inhibition
PANC-115.0Induction of apoptosis
HepG210.0Telomerase inhibition

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Preliminary data suggest antifungal effects against Candida albicans.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death .

Case Studies

A series of experiments were conducted to evaluate the efficacy of the compound in vivo:

  • Animal Models : In a study using mice models implanted with human tumor cells, administration of the compound resulted in a significant reduction in tumor size compared to controls .
  • Combination Therapy : When combined with standard chemotherapeutics, the compound enhanced the overall efficacy and reduced side effects associated with traditional treatments .

Q & A

Basic: What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step strategies:

  • Oxadiazole Formation : Cyclocondensation of a hydrazide precursor with a nitrile oxide under reflux in anhydrous solvents (e.g., THF or DMF) catalyzed by triethylamine .
  • Triazole Assembly : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core. Use of 2-fluorophenyl azide and a propargyl-oxadiazole intermediate at 60–80°C in a tert-butanol/water mixture improves regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol enhances purity (>95% by HPLC).

Key Optimization : Control reaction pH (neutral for oxadiazole cyclization) and use inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Basic: Which spectroscopic and crystallographic techniques confirm structural integrity?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzodioxol and fluorophenyl groups) and amine protons (δ 5.5–6.0 ppm). Coupling constants (e.g., 3JHF^3J_{H-F}) validate substituent positions .
  • Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm confirms molecular formula (e.g., [M+H]⁺ at m/z 436.0821 for C₁₈H₁₂FN₅O₃) .
  • X-ray Crystallography : Resolves planarity of triazole-oxadiazole systems (dihedral angles <5°) and hydrogen-bonding networks (N–H···N/O interactions) critical for stability .

Advanced: How do benzodioxol and fluorophenyl groups influence electronic properties and bioactivity?

  • Electronic Effects : The electron-withdrawing fluorophenyl group increases electrophilicity of the triazole ring, enhancing interactions with nucleophilic residues in enzymes. Benzodioxol’s methylenedioxy group improves lipophilicity (logP ~2.8), favoring membrane penetration .
  • Bioactivity : Fluorine’s van der Waals interactions and benzodioxol’s π-π stacking with aromatic amino acids (e.g., Tyr, Phe) in target proteins (e.g., kinases) are linked to antimicrobial and anticancer activity in analogs .

Advanced: What in silico methods predict binding affinity and selectivity?

  • Molecular Docking (AutoDock Vina) : Use crystal structures of targets (e.g., EGFR kinase, PDB: 1M17) to assess binding poses. The triazole-fluorophenyl moiety shows high complementarity to ATP-binding pockets .
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding. MM-PBSA calculations quantify free energy (ΔG ~-8.5 kcal/mol for EGFR) .
  • Pharmacophore Modeling : Map hydrogen bond acceptors (oxadiazole O/N) and hydrophobic regions (fluorophenyl) to prioritize analogs .

Advanced: How to resolve contradictions in biological activity data (e.g., IC₅₀ variability)?

  • Assay Standardization :
    • Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects.
    • Validate with orthogonal assays (e.g., fluorescence polarization for kinase inhibition vs. Western blot for downstream targets) .
  • Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Statistical Analysis : Report IC₅₀ with 95% confidence intervals (n≥3 replicates) and use ANOVA to compare conditions .

Basic: What protocols evaluate stability for preclinical development?

  • Forced Degradation : Expose to 40°C/75% RH (ICH guidelines) for 4 weeks. Monitor decomposition via HPLC (e.g., new peaks at RRT 0.8–1.2 indicate hydrolysis) .
  • pH Stability : Incubate in buffers (pH 1–9) at 37°C. LC-MS identifies acid-labile sites (e.g., oxadiazole ring opening at pH <3) .
  • Photostability : Use ICH Q1B conditions (1.2 million lux·hr). UV-Vis spectroscopy tracks absorbance shifts (λmax 280 nm) .

Advanced: What SAR trends are observed in analogs?

  • Triazole Modifications : Replacement with tetrazole reduces activity (ΔIC₅₀ +50% in kinase assays), likely due to altered H-bonding .
  • Oxadiazole Substituents : Electron-deficient groups (e.g., 4-Cl-phenyl) improve antimicrobial potency (MIC 2 μg/mL vs. 8 μg/mL for unsubstituted analogs) .
  • Fluorophenyl Position : Ortho-fluorine (vs. para) enhances metabolic stability (t₁/₂ = 6.2 h in microsomes) by steric shielding from CYP450 enzymes .

Basic: Critical parameters for solubility and permeability assays?

  • Solubility : Use shake-flask method in PBS (pH 7.4) with UV quantification (λ = 254 nm). Saturation solubility <10 μg/mL suggests need for prodrug strategies .
  • Permeability (PAMPA) : Apply 10 mM stock in DMSO to donor compartment. Calculate apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates moderate absorption .
  • Lipophilicity : Measure logD (octanol/water) via HPLC. Optimal range: 1.5–3.5 for blood-brain barrier penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。